molecular formula C19H20N2O4 B2669414 N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850904-70-0

N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2669414
CAS No.: 850904-70-0
M. Wt: 340.379
InChI Key: RJOISGVKLJLXSC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methoxy group, often using methanol and a suitable catalyst.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Halogenation or nitration of the phenyl ring using halogens or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide: can be compared with other acetamides and tetrahydroisoquinoline derivatives.

    N-(4-methoxyphenyl)acetamide: Lacks the tetrahydroisoquinoline moiety.

    2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide: Lacks the methoxyphenyl group.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-11-10-15-16(19(21)23)4-3-5-17(15)25-12-18(22)20-13-6-8-14(24-2)9-7-13/h3-9H,10-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOISGVKLJLXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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